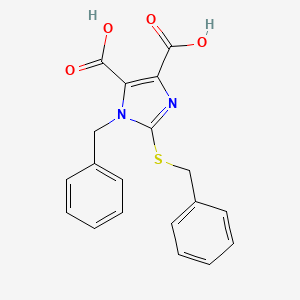![molecular formula C25H24N8O3 B14167838 Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate CAS No. 84523-94-4](/img/structure/B14167838.png)
Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate is a complex organic compound that features a triazine ring, a benzoate ester, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of the Pyridine-4-carbonyl Group: This step involves the reaction of the triazine intermediate with pyridine-4-carboxylic acid hydrazide.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the triazine ring or the pyridine moiety, potentially leading to partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazine or pyridine derivatives.
Substitution: Various substituted triazine compounds.
Scientific Research Applications
Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate involves its interaction with molecular targets such as DNA and enzymes. The triazine ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
4-((2-Ethyl-6-methylanilino)carbonyl)phenyl acetate: This compound shares structural similarities but differs in its ester and amine groups.
Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate: This compound is structurally similar but may have different substituents on the triazine ring.
Uniqueness
This compound is unique due to its combination of a triazine ring, pyridine moiety, and benzoate ester, which confer specific chemical properties and biological activities not found in other similar compounds.
Properties
CAS No. |
84523-94-4 |
|---|---|
Molecular Formula |
C25H24N8O3 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate |
InChI |
InChI=1S/C25H24N8O3/c1-3-36-22(35)18-6-10-20(11-7-18)28-24-29-23(27-19-8-4-16(2)5-9-19)30-25(31-24)33-32-21(34)17-12-14-26-15-13-17/h4-15H,3H2,1-2H3,(H,32,34)(H3,27,28,29,30,31,33) |
InChI Key |
JUOLYJBDEMWSAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
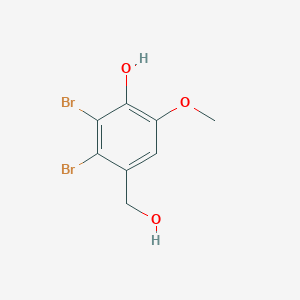
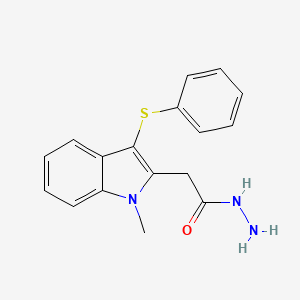
![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)


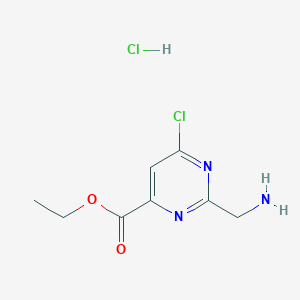
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)
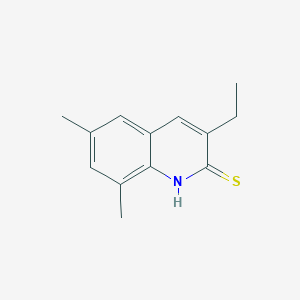

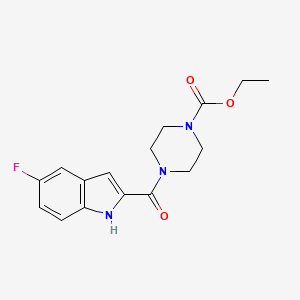
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
